molecular formula C10H13Cl B2611946 4-(1-Chloroethyl)-1,2-dimethylbenzene CAS No. 104245-83-2

4-(1-Chloroethyl)-1,2-dimethylbenzene

Cat. No.: B2611946
CAS No.: 104245-83-2
M. Wt: 168.66
InChI Key: MDKHOLUSBWKBSR-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-1,2-dimethylbenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethyl group and two methyl groups at the 1 and 2 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroethyl)-1,2-dimethylbenzene typically involves the chlorination of 1,2-dimethylbenzene (o-xylene) followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation reaction, where 1,2-dimethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Chloroethyl)-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)-1,2-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the ethyl group more susceptible to nucleophilic attack. This leads to various substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Chloroethyl)-1,3-dimethylbenzene
  • 4-(1-Chloroethyl)-1,4-dimethylbenzene
  • 4-(1-Bromoethyl)-1,2-dimethylbenzene

Uniqueness

4-(1-Chloroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and chemical properties. The presence of both methyl groups and a chlorine-substituted ethyl group provides distinct steric and electronic effects, making it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

4-(1-chloroethyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKHOLUSBWKBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104245-83-2
Record name 4-(1-chloroethyl)-1,2-dimethylbenzene
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